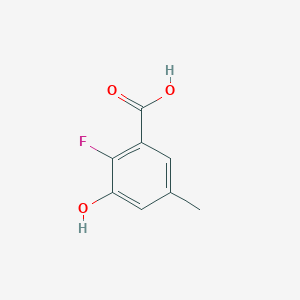
2-Fluoro-3-hydroxy-5-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-hydroxy-5-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom, a hydroxyl group, and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Fluoro-3-hydroxy-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents
Another method involves the deprotonation of metallated fluorotoluenes by reacting with superbases . This reaction typically requires specific conditions, such as low temperatures and the presence of a strong base, to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-3-hydroxy-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-hydroxy-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-3-hydroxy-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-3-methylbenzoic acid: Similar structure but lacks the hydroxyl group.
3-Fluoro-2-methylbenzoic acid: Similar structure but with different positions of the fluorine and methyl groups.
Uniqueness
2-Fluoro-3-hydroxy-5-methylbenzoic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C8H7FO3 |
|---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2-fluoro-3-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-5(8(11)12)7(9)6(10)3-4/h2-3,10H,1H3,(H,11,12) |
InChI-Schlüssel |
KVULBNHOXFQKQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


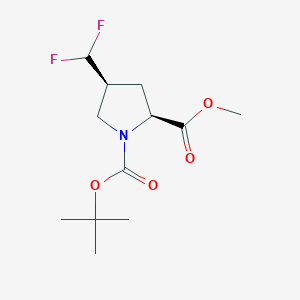

![tert-butyl 4-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)piperazine-1-carboxylate](/img/structure/B13898890.png)
![Methyl 2-chloro-5-[(4-isopropylphenyl)methylamino]benzoate](/img/structure/B13898892.png)
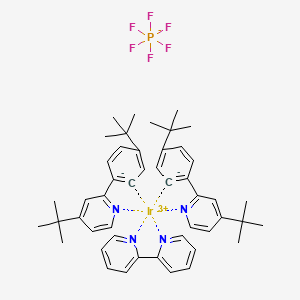




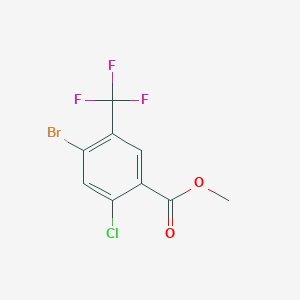
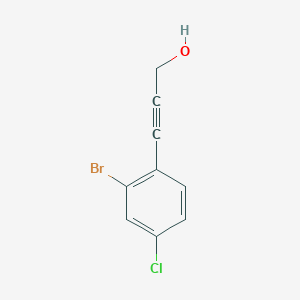


![7-Chloro-8-methoxy-1H-pyrido[4,3-D]pyrimidine-2,4-dione](/img/structure/B13898967.png)
